molecular formula C15H12N2O2S B5759708 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide

3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide

Cat. No. B5759708
M. Wt: 284.3 g/mol
InChI Key: PPIRYGFHEJVSRG-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide, also known as FMBTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods that ensure its purity and effectiveness.

Scientific Research Applications

3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been shown to have anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In material science, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been used as a fluorescent probe for the detection of heavy metals in water. In environmental science, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been used as a biosensor for the detection of pollutants in water and soil.

Mechanism of Action

The mechanism of action of 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide varies depending on its application. In medicinal chemistry, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the replication of viruses and bacteria by disrupting their DNA synthesis. In material science, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide works by binding to heavy metals and emitting fluorescence, allowing for their detection. In environmental science, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide works by binding to pollutants and emitting fluorescence, allowing for their detection.
Biochemical and Physiological Effects
3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of cancer cell growth. It has also been shown to inhibit the replication of viruses and bacteria, leading to their death. In material science, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been shown to bind to heavy metals and emit fluorescence, allowing for their detection. In environmental science, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been shown to bind to pollutants and emit fluorescence, allowing for their detection.

Advantages and Limitations for Lab Experiments

3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has several advantages for use in lab experiments. It is a highly pure and effective compound that can be synthesized using specific methods. It has been extensively studied for its potential applications in various fields, making it a suitable candidate for scientific research. However, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide also has some limitations. It can be expensive to synthesize, making it difficult to use in large-scale experiments. It also has limited solubility in water, which can make it difficult to work with in some applications.

Future Directions

There are several future directions for the study of 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide. In medicinal chemistry, further research is needed to determine its potential use in the treatment of neurodegenerative disorders. In material science, further research is needed to improve its sensitivity and selectivity for the detection of heavy metals. In environmental science, further research is needed to develop 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide-based biosensors for the detection of pollutants in air and water.
Conclusion
In conclusion, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide is a highly pure and effective compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized using specific methods that ensure its purity and effectiveness. 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been extensively studied for its potential applications in medicinal chemistry, material science, and environmental science. It has been shown to have various biochemical and physiological effects, depending on its application. 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide, which could lead to further advancements in its potential applications.

Synthesis Methods

3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide is synthesized using a two-step process that involves the condensation of 2-aminothiophenol with 2-acetylfuran, followed by the reaction of the resulting intermediate with 3-bromoacrylamide. The product of this reaction is then purified using recrystallization to obtain pure 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide. This synthesis method ensures the purity and effectiveness of the compound, making it suitable for scientific research applications.

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-10-4-6-12-13(9-10)20-15(16-12)17-14(18)7-5-11-3-2-8-19-11/h2-9H,1H3,(H,16,17,18)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIRYGFHEJVSRG-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(furan-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide

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